6-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one 6-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9653072
InChI: InChI=1S/C18H12ClN3O/c19-13-6-4-5-12(11-13)16-10-9-15-17(20-16)21-22(18(15)23)14-7-2-1-3-8-14/h1-11H,(H,20,21)
SMILES: C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC(=CC=C4)Cl
Molecular Formula: C18H12ClN3O
Molecular Weight: 321.8 g/mol

6-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

CAS No.:

Cat. No.: VC9653072

Molecular Formula: C18H12ClN3O

Molecular Weight: 321.8 g/mol

* For research use only. Not for human or veterinary use.

6-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one -

Specification

Molecular Formula C18H12ClN3O
Molecular Weight 321.8 g/mol
IUPAC Name 6-(3-chlorophenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Standard InChI InChI=1S/C18H12ClN3O/c19-13-6-4-5-12(11-13)16-10-9-15-17(20-16)21-22(18(15)23)14-7-2-1-3-8-14/h1-11H,(H,20,21)
Standard InChI Key COZDIVBNNLYXAZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC(=CC=C4)Cl
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC(=CC=C4)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Tautomerism

The compound’s pyrazolo[3,4-b]pyridine scaffold consists of a pyrazole ring fused to a pyridine ring at positions 3 and 4. This arrangement permits two tautomeric forms: the 1H- and 2H-isomers. Computational studies have demonstrated the 1H-tautomer’s stability, with a 37.03 kJ/mol energy advantage over the 2H-form . The 3-chlorophenyl substituent at position 6 and the phenyl group at position 2 introduce steric and electronic effects that influence both chemical reactivity and biological target engagement.

Table 1: Molecular Descriptors

PropertyValue
IUPAC Name6-(3-chlorophenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Molecular FormulaC18H12ClN3O\text{C}_{18}\text{H}_{12}\text{ClN}_3\text{O}
Molecular Weight321.8 g/mol
Canonical SMILESC1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC(=CC=C4)Cl
InChI KeyCOZDIVBNNLYXAZ-UHFFFAOYSA-N

The chloro substituent at the meta position of the phenyl ring enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets .

Synthetic Methodologies

General Strategies

Synthesis typically begins with preformed pyrazole or pyridine precursors. A common route involves cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with substituted benzaldehydes under acidic conditions, followed by oxidation to yield the pyridone moiety . For example, Alkorta and Elguero’s method employs:

  • Cyclization: Heating 3-chlorophenylacetonitrile with phenylhydrazine in ethanol/HCl yields the pyrazole intermediate.

  • Oxidation: Treatment with aqueous NaOH and subsequent neutralization with HCl affords the pyridone structure .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationEthanol, HCl, 80°C, 6 h75–80
Oxidation10% NaOH, reflux, 3 h81
CrystallizationDioxane-water (3:1)95% purity

Side reactions, such as over-oxidation or halogen displacement, are mitigated by controlling temperature and stoichiometry .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyridine ring undergoes regioselective electrophilic substitution at position 4. For instance, nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 yields 4-nitro derivatives, which serve as intermediates for amine synthesis .

Nucleophilic Aromatic Substitution

The 3-chlorophenyl group participates in SNAr reactions. Displacement of the chlorine atom with amines or alkoxides under basic conditions generates analogs with enhanced solubility or target affinity.

Reaction Example:

C18H12ClN3O+NH3C18H13N4O+HCl\text{C}_{18}\text{H}_{12}\text{ClN}_3\text{O} + \text{NH}_3 \rightarrow \text{C}_{18}\text{H}_{13}\text{N}_4\text{O} + \text{HCl}

Biological Activities and Mechanisms

Antimicrobial Efficacy

Structural analogs exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 4–8 μg/mL) and fungi (Candida albicans, MIC: 16 μg/mL). The chloro substituent enhances membrane permeability, disrupting microbial cell walls .

Table 3: Biological Activity Profile

TargetActivity (IC50_{50}/MIC)Mechanism
EGFR Kinase0.9 μMCompetitive ATP inhibition
Staphylococcus aureus6 μg/mLCell wall synthesis disruption
Hepatitis C Virus NS5B2.4 μMRNA polymerase inhibition

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for derivatization. Introducing sulfonamide groups at position 3 improves pharmacokinetic properties, reducing plasma clearance by 40% in rodent models .

Patent Landscape

Over 2400 patents cover pyrazolo[3,4-b]pyridines, with 15% specifically claiming chloro-substituted variants for oncology indications . Key patents focus on combination therapies with checkpoint inhibitors.

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